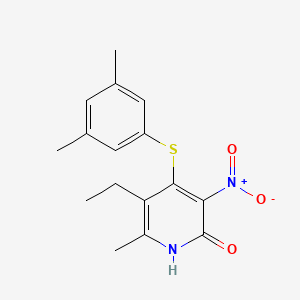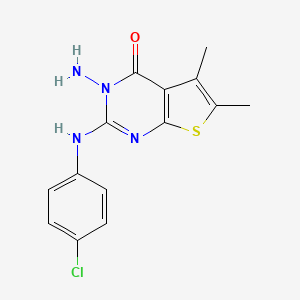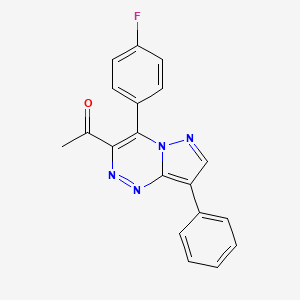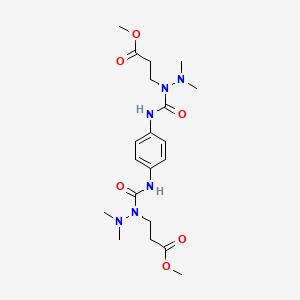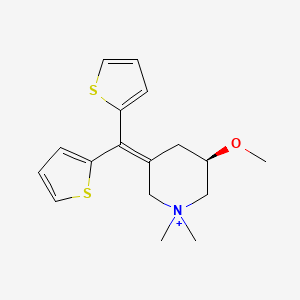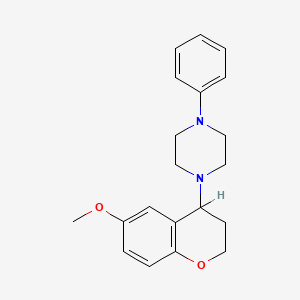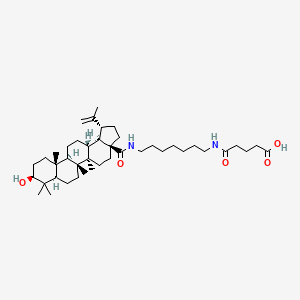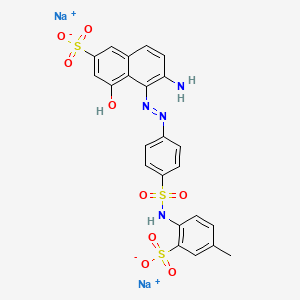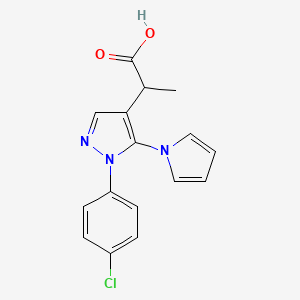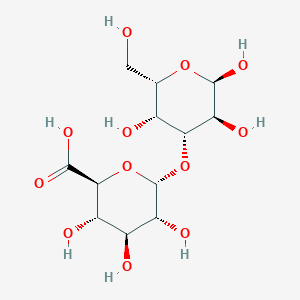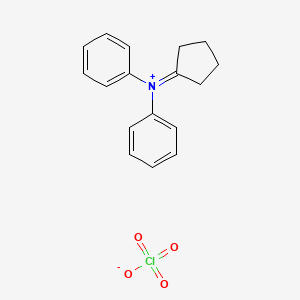
Benzenaminium, N-cyclopentylidene-N-phenyl-, perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenaminium, N-cyclopentylidene-N-phenyl-, perchlorate is a chemical compound with the molecular formula C17H18NClO4 It is known for its unique structure, which includes a benzenaminium core with cyclopentylidene and phenyl substituents, and a perchlorate counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenaminium, N-cyclopentylidene-N-phenyl-, perchlorate typically involves the reaction of benzenaminium derivatives with cyclopentylidene and phenyl groups under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Benzenaminium, N-cyclopentylidene-N-phenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
Benzenaminium, N-cyclopentylidene-N-phenyl-, perchlorate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Benzenaminium, N-cyclopentylidene-N-phenyl-, perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Benzenaminium, N-cyclopentylidene-N-phenyl-, chloride
- Benzenaminium, N-cyclopentylidene-N-phenyl-, bromide
- Benzenaminium, N-cyclopentylidene-N-phenyl-, iodide
Uniqueness
Benzenaminium, N-cyclopentylidene-N-phenyl-, perchlorate is unique due to its perchlorate counterion, which imparts distinct chemical properties compared to its chloride, bromide, and iodide counterparts. The perchlorate ion can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
26529-13-5 |
|---|---|
分子式 |
C17H18ClNO4 |
分子量 |
335.8 g/mol |
IUPAC 名称 |
cyclopentylidene(diphenyl)azanium;perchlorate |
InChI |
InChI=1S/C17H18N.ClHO4/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;2-1(3,4)5/h1-6,9-12H,7-8,13-14H2;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
ZYIDSNAUYLQDFH-UHFFFAOYSA-M |
规范 SMILES |
C1CCC(=[N+](C2=CC=CC=C2)C3=CC=CC=C3)C1.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



